molecular formula C19H23F3N4O3 B5568894 1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide

1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B5568894
M. Wt: 412.4 g/mol
InChI Key: PWRODEPYHSPVDN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often demonstrate significant biological activity and are of interest in pharmaceutical development. Its structure suggests potential involvement in complex organic reactions and a noteworthy capacity for interaction with biological systems.

Synthesis Analysis

Synthesis of related indazole derivatives typically involves multiple steps, including N1-arylation and conversion to diethylamide by reacting with thionyl chloride and diethylamine. These processes are crucial for achieving the desired structural complexity and functionality (Anuradha et al., 2014).

Molecular Structure Analysis

Structural characterization is often performed using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, along with X-ray diffraction studies to confirm molecular geometry. The presence of elements like fluorine and nitrogen within the molecule suggests a capability for forming stable and potentially bioactive compounds (Anuradha et al., 2014).

Chemical Reactions and Properties

Compounds of similar structures have been shown to undergo ring-chain isomerization, depending on the solvent and substituent length, highlighting the dynamic chemical nature and reactivity of such molecules (Pryadeina et al., 2008).

Scientific Research Applications

Metabolic Pathways and Detoxification

Research on compounds with similar structures often focuses on their metabolism within biological systems. For example, the study of acrylamide metabolism in humans identifies various metabolites through enzymatic processes, suggesting pathways for detoxification and potential implications for assessing exposure risks (Fennell et al., 2005) Fennelletal.,2005Fennell et al., 2005.

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics of similar compounds, including absorption, distribution, metabolism, and excretion, is crucial for developing therapeutic agents. For instance, the disposition of CP-945,598, a cannabinoid CB1 receptor antagonist, highlights extensive metabolism and the roles of specific enzymes in processing drug compounds within the human body (Miao et al., 2012) Miaoetal.,2012Miao et al., 2012.

Diagnostic and Therapeutic Applications

Compounds with specific binding affinities can be used in diagnostic imaging or as therapeutic agents. The selective 5-HT1A receptor radioligand [11C]WAY-100635, for example, offers insights into receptor distribution in the human brain, potentially guiding the development of treatments for psychiatric and neurological disorders (Pike et al., 1995) Pikeetal.,1995Pike et al., 1995.

Environmental and Occupational Exposures

Research also extends to evaluating the impacts of chemical exposure in environmental and occupational settings, providing a basis for understanding the health implications of compounds with similar properties. Silva et al. (2013) explored the exposure to the plasticizer DINCH, highlighting the need for monitoring exposure levels to ensure safety Silvaetal.,2013Silva et al., 2013.

properties

IUPAC Name

1-ethyl-5-oxo-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O3/c1-4-25-9-12(7-16(25)27)18(28)23-17-14-6-5-13(29-11(2)3)8-15(14)26(24-17)10-19(20,21)22/h5-6,8,11-12H,4,7,9-10H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRODEPYHSPVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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